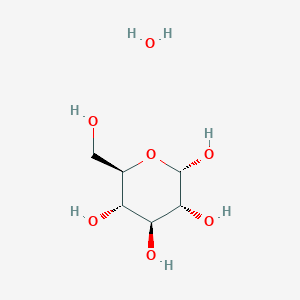

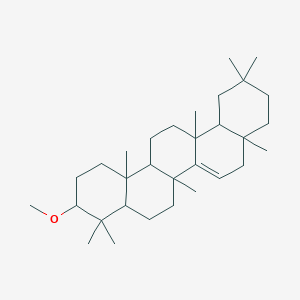

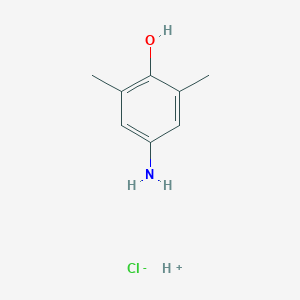

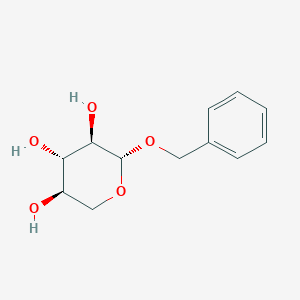

(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning that it can exist in two mirror-image forms, each of which can have different properties. In recent years, the compound has been studied for its potential to act as an antioxidant and for its ability to modulate cell signaling pathways.

Scientific Research Applications

Glycosaminoglycan (GAG) Biosynthesis Activator

Benzyl beta-D-xylopyranoside plays a crucial role in the biosynthesis of glycosaminoglycans (GAGs). GAGs are long linear polyanionic carbohydrates composed of repeating disaccharides. These chains are often attached to core proteins, forming proteoglycans (PGs) that are essential for various biological functions . Benzyl beta-D-xylopyranoside acts as an activator in the biosynthesis of GAGs, contributing to the structural integrity of extracellular matrices and cell signaling.

Mechanism of Action

Target of Action

Benzyl Beta-D-Xylopyranoside primarily targets proteoglycans , macromolecules with important biological functions . Proteoglycans are present in all mammalian cells, usually located in extracellular matrices or on cell surfaces, where they are involved in a diversity of biological processes such as cell proliferation and differentiation, adhesion, and migration .

Mode of Action

Benzyl Beta-D-Xylopyranoside interacts with its targets by inducing glycosaminoglycan (GAG) chain synthesis independently of a proteoglycan core protein . This interaction results in changes to the structure of the proteoglycans, which can have significant effects on their function.

Biochemical Pathways

The compound affects the biosynthesis of glycosaminoglycans . The biosynthesis is initiated by the addition of a xylose residue to the core protein, followed by galactosylation of the xylose by the galactosyltransferase β4GalT7 . Thereafter, an additional galactose residue and a glucuronic acid residue are added, altogether constituting the tetrasaccharide from which polymerization occurs .

Pharmacokinetics

The compound’s interaction with proteoglycans suggests that it may be distributed widely throughout the body, given the ubiquitous presence of these macromolecules .

Result of Action

The primary molecular effect of Benzyl Beta-D-Xylopyranoside’s action is the induction of GAG chain synthesis . This can lead to changes in the structure and function of proteoglycans, potentially affecting a wide range of biological processes. For instance, it has been shown that certain xylosides can have a tumor-selective growth inhibitory effect both in vitro and in vivo .

properties

IUPAC Name |

(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-WRWGMCAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909558 |

Source

|

| Record name | Benzyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol | |

CAS RN |

10548-61-5 |

Source

|

| Record name | Benzyl-beta-D-xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.